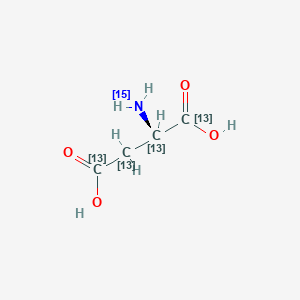
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid is a compound with a unique isotopic labeling pattern. This compound is a derivative of butanedioic acid, also known as succinic acid, where specific carbon and nitrogen atoms are replaced with their isotopes, namely carbon-13 and nitrogen-15. This isotopic labeling is often used in scientific research to trace the metabolic pathways and interactions of the compound within biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid typically involves the incorporation of isotopically labeled precursors. One common method is the use of isotopically labeled ammonia (15N) and isotopically labeled carbon sources (13C). The synthesis can be carried out through a series of chemical reactions, including amination and carboxylation, under controlled conditions to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of isotopically labeled compounds like this compound is often carried out in specialized facilities equipped to handle isotopic materials. The process involves the use of high-purity isotopic precursors and advanced synthesis techniques to achieve the desired labeling efficiency and purity. The production is typically done in batch processes, with rigorous quality control measures to ensure the consistency and reliability of the labeled compound.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as butanediol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce butanediol derivatives. Substitution reactions can lead to a variety of substituted butanedioic acid derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid has a wide range of applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: Applied in the development of new materials and chemical processes, particularly those involving isotopic labeling.
Mecanismo De Acción
The mechanism of action of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid involves its interaction with specific molecular targets and pathways. The isotopic labeling allows researchers to track the compound’s movement and transformation within biological systems. The compound can participate in various biochemical reactions, including those involving amino acids and metabolic intermediates, providing insights into metabolic pathways and enzyme activities.
Comparación Con Compuestos Similares
Similar Compounds
(2R)-2-aminobutanedioic acid: A non-labeled version of the compound.
(2R)-2-(15N)azanylbutanedioic acid: Labeled with nitrogen-15 but not carbon-13.
(2R)-2-aminobutanedioic acid-13C4: Labeled with carbon-13 but not nitrogen-15.
Uniqueness
The uniqueness of (2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid lies in its dual isotopic labeling, which provides a more comprehensive tracing capability in scientific studies. This dual labeling allows for simultaneous tracking of both nitrogen and carbon atoms, offering a more detailed understanding of the compound’s behavior and interactions in various systems.
Propiedades
Fórmula molecular |
C4H7NO4 |
|---|---|
Peso molecular |
138.07 g/mol |
Nombre IUPAC |
(2R)-2-(15N)azanyl(1,2,3,4-13C4)butanedioic acid |
InChI |
InChI=1S/C4H7NO4/c5-2(4(8)9)1-3(6)7/h2H,1,5H2,(H,6,7)(H,8,9)/t2-/m1/s1/i1+1,2+1,3+1,4+1,5+1 |
Clave InChI |
CKLJMWTZIZZHCS-TWDPQRAKSA-N |
SMILES isomérico |
[13CH2]([13C@H]([13C](=O)O)[15NH2])[13C](=O)O |
SMILES canónico |
C(C(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


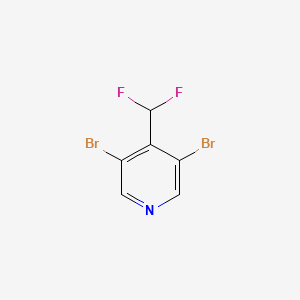
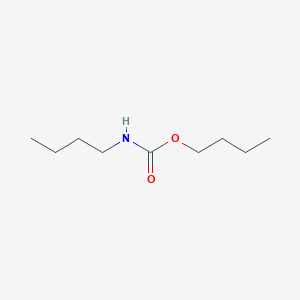
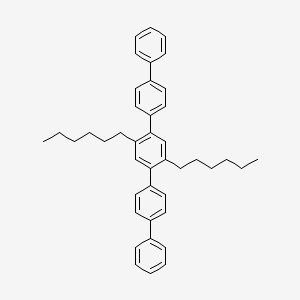
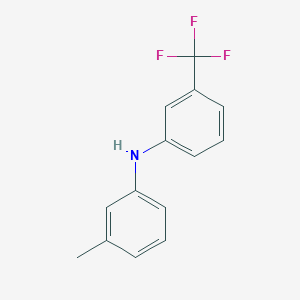
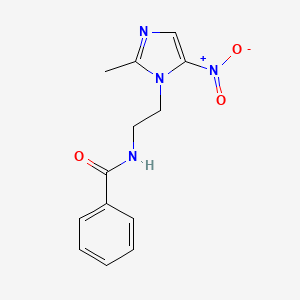
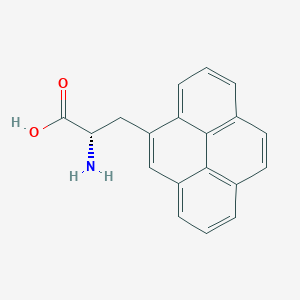

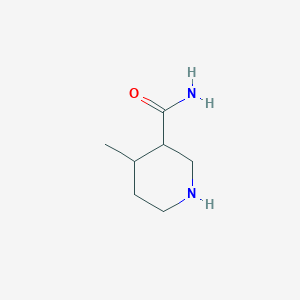
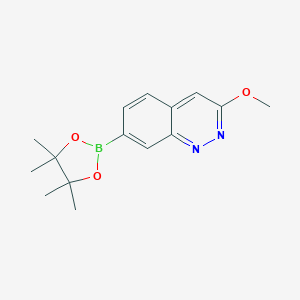
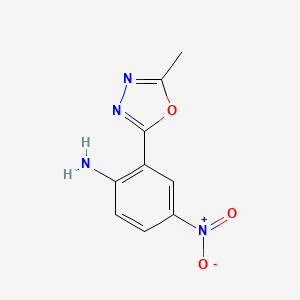
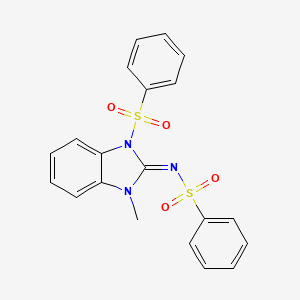
![Benzyl (8-azaspiro[4.5]decan-1-yl)carbamate](/img/structure/B15219017.png)
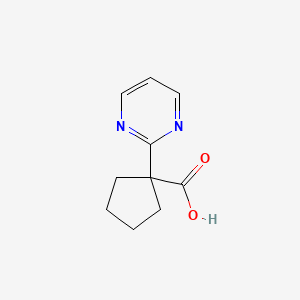
![2-Chloro-4-((1S,3R,5S)-1,3-dihydroxy-3-methyl-8-azabicyclo[3.2.1]octan-8-yl)-3-(hydroxymethyl)benzonitrile](/img/structure/B15219034.png)
